molecular formula C8H12N2 B14070379 Pyrazine, 2-methyl-6-propyl- CAS No. 29444-46-0

Pyrazine, 2-methyl-6-propyl-

Cat. No.: B14070379
CAS No.: 29444-46-0
M. Wt: 136.19 g/mol
InChI Key: RMVVGACFOGJRMQ-UHFFFAOYSA-N
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Description

Pyrazine, 2-methyl-6-propyl- (CAS 29444-46-0) is a heterocyclic aromatic compound with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.1943 g/mol . Its structure consists of a pyrazine ring substituted with a methyl group at position 2 and a propyl group at position 6 (Figure 1). This compound is part of the alkylpyrazine family, which is characterized by alkyl side chains that influence physical, chemical, and biological properties.

Properties

CAS No.

29444-46-0

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-methyl-6-propylpyrazine

InChI

InChI=1S/C8H12N2/c1-3-4-8-6-9-5-7(2)10-8/h5-6H,3-4H2,1-2H3

InChI Key

RMVVGACFOGJRMQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CN=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine, 2-methyl-6-propyl-, typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylpyrazine with propyl halides in the presence of a base, such as potassium carbonate, to yield the desired product .

Industrial Production Methods: Industrial production of pyrazine derivatives often involves large-scale chemical processes that ensure high yield and purity. The specific methods for producing 2-methyl-6-propylpyrazine may vary, but they generally include steps like distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrazine, 2-methyl-6-propyl-, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazines .

Scientific Research Applications

Pyrazine, 2-methyl-6-propyl-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrazine, 2-methyl-6-propyl-, involves its interaction with specific molecular targets and pathways. For instance, pyrazine derivatives can inhibit certain enzymes or disrupt cellular processes, leading to their antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Functional Differences

The biological and physicochemical properties of pyrazines are highly dependent on substituent type and position. Below is a comparative analysis of 2-methyl-6-propylpyrazine and structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
2-Methyl-6-propylpyrazine Methyl (C2), Propyl (C6) C₈H₁₂N₂ 136.19 29444-46-0 Limited industrial use; safety concerns
2-Ethyl-6-methylpyrazine Ethyl (C2), Methyl (C6) C₇H₁₀N₂ 122.17 1216457-85-0 Roasted aroma; used in food flavoring
2-Isopropyl-6-methoxypyrazine Isopropyl (C2), Methoxy (C6) C₈H₁₂N₂O 166.22 68039-46-3 Potent odorant; antimicrobial potential
2-Acetyl-6-methylpyrazine Acetyl (C2), Methyl (C6) C₇H₈N₂O 136.15 22047-26-3 Antifungal activity; pharmaceutical use
3-Ethyl-2,5-dimethylpyrazine Ethyl (C3), Methyl (C2, C5) C₈H₁₂N₂ 136.19 - Cocoa aroma; antibacterial properties

Physicochemical Properties

  • Volatility and Odor :
    • Smaller alkyl groups (e.g., methyl, ethyl) enhance volatility and lower odor thresholds, making compounds like 2-ethyl-6-methylpyrazine key contributors to food aromas .
    • Bulkier substituents (e.g., propyl, isopropyl) reduce volatility, limiting 2-methyl-6-propylpyrazine's use in fragrances .
  • Solubility :
    • Methoxy and acetyl groups increase polarity, improving water solubility (e.g., 2-isopropyl-6-methoxypyrazine) .
    • Hydrophobic alkyl chains (propyl, isopropyl) enhance lipid solubility, favoring membrane interactions in biological systems .

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